molecular formula C20H20O5 B2769472 3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one CAS No. 720674-30-6

3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one

Cat. No.: B2769472
CAS No.: 720674-30-6
M. Wt: 340.375
InChI Key: YMSWWWYWXZINGY-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one (CAS RN 720674-30-6) is a synthetic coumarin derivative with the molecular formula C₂₀H₂₀O₅ and a molecular weight of 340.375 g/mol . Its structure features a chromen-2-one core substituted with a 3,4-dimethoxyphenyl group at position 3, an ethoxy group at position 6, and a methyl group at position 2.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-5-24-14-7-9-16-15(11-14)12(2)19(20(21)25-16)13-6-8-17(22-3)18(10-13)23-4/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSWWWYWXZINGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one core. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydrochromen-2-one derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrochromen-2-one derivatives.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in the proliferation of cancer cells, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Chromenone/Coumarin Family

The compound shares structural motifs with several bioactive chromenones and coumarins, differing primarily in substituent groups. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Biological Activities
3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one (Target Compound) 3,4-dimethoxyphenyl, 6-ethoxy, 4-methyl 340.375 Not explicitly reported in provided evidence; inferred potential based on structural analogs.
Curcumin analog 3e Cyclopentanone core with dimethoxybenzylidene and acryloyl groups ~456.5 (estimated) Strong antioxidant, tyrosinase inhibition, HIV-1 protease inhibition.
Curcumin analog 3d Cyclopentanone core with hydroxy/methoxybenzylidene and acryloyl groups ~438.5 (estimated) Potent ACE inhibition, antioxidant.
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one Benzodioxin, ethyl, isopropoxy, trifluoromethyl ~452.4 (estimated) Structural data only; trifluoromethyl group may enhance metabolic stability.
5,7-Dihydroxy-2-(4-hydroxyphenyl)-3,6-dimethoxy-4H-chromen-4-one 4-hydroxyphenyl, 3,6-dimethoxy, 5,7-dihydroxy 346.3 Antioxidant (hydroxy groups enhance radical scavenging).

Key Differences in Functional Groups and Activity

  • Methoxy vs. Hydroxy Groups : The target compound’s 3,4-dimethoxyphenyl group contrasts with hydroxylated analogs (e.g., 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6-dimethoxy-4H-chromen-4-one ). Methoxy groups reduce polarity and may improve membrane permeability but diminish antioxidant capacity compared to hydroxylated derivatives .
  • Ethoxy vs. Trifluoromethyl Substituents: The 6-ethoxy group in the target compound differs from trifluoromethyl-substituted chromenones (e.g., ). Trifluoromethyl groups are known to enhance metabolic stability and binding affinity in enzyme inhibitors .
  • Core Modifications: Curcumin analogs () replace the chromenone core with cyclopentanone or cyclohexanone rings, enabling distinct biological profiles (e.g., ACE inhibition in 3d vs. HIV-1 protease inhibition in 2e) .

Biological Activity

3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities. This compound has been studied primarily for its potential antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound features a chromen-2-one core substituted with a 3,4-dimethoxyphenyl group, an ethoxy group, and a methyl group. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This data suggests that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Key Findings:

  • MCF-7 Cells: IC50 = 25 µM
  • A549 Cells: IC50 = 30 µM

These findings highlight its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It could interact with cellular receptors that regulate apoptosis and cell cycle progression.

Further studies are required to elucidate the precise molecular targets .

Case Studies

  • Antimicrobial Efficacy: A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains showed promising results, suggesting its potential use in treating infections caused by resistant pathogens.
  • Cancer Cell Line Studies: A series of experiments using various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, with accompanying morphological changes indicative of apoptosis.

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